molecular formula C11H15NO B6230178 6-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline CAS No. 42835-96-1

6-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B6230178
CAS No.: 42835-96-1
M. Wt: 177.2
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Description

6-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline (CAS 42835-96-1) is a quinoline derivative utilized in organic synthesis and pharmaceutical research. With the molecular formula C11H15NO and a molecular weight of 177.24 g/mol, it serves as a versatile chemical intermediate . The 6-methoxy-1,2,3,4-tetrahydroquinoline scaffold is a key building block in medicinal chemistry. Research on this core structure has shown that it can serve as a privileged scaffold for designing potent anticancer agents . Specifically, analogues based on this structure have been developed as a novel class of tubulin polymerization inhibitors, which target the colchicine binding site . These inhibitors disrupt microtubule formation, a critical process in cell division, making them promising candidates for investigating new cancer therapies, including treatments for drug-resistant cancers . Furthermore, related quinoline derivatives have been explored for their potential to inhibit P-glycoprotein (P-gp), a key mediator of multidrug resistance in cancer cells . By inhibiting this efflux pump, researchers aim to enhance the efficacy of chemotherapeutic drugs. This product is intended for research purposes as a chemical precursor and building block for the synthesis of more complex bioactive molecules. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

42835-96-1

Molecular Formula

C11H15NO

Molecular Weight

177.2

Purity

95

Origin of Product

United States

Preparation Methods

Catalytic Reduction Using Hantzsch Ester

The most efficient route involves transfer hydrogenation of 6-methoxy-2-methylquinoline using Hantzsch ester (1,4-dihydropyridine) as a reducing agent. This method, adapted from tubulin polymerization inhibitor syntheses, employs boron trioxide (B(OH)₃) as a catalyst in dichloroethane (DCE) at 60°C.

Reaction Conditions

  • Catalyst : B(OH)₃ (15 mol%)

  • Reducing Agent : Hantzsch ester (2.5 equivalents)

  • Solvent : Dichloroethane (DCE)

  • Temperature : 60°C

  • Duration : 15 hours

  • Yield : 95%

The reaction proceeds via a radical mechanism, where B(OH)₃ activates the Hantzsch ester for hydride transfer to the quinoline’s aromatic system. This selectively reduces the pyridine ring to a 1,2,3,4-tetrahydroquinoline while preserving the methoxy and methyl substituents.

Advantages :

  • Operates under mild, aerobic conditions without requiring high-pressure hydrogen gas.

  • High regioselectivity avoids over-reduction to decahydroquinoline derivatives.

Substrate Synthesis: Friedlander Annulation

The precursor 6-methoxy-2-methylquinoline is typically synthesized via Friedlander annulation. This involves condensation of 3-methoxyaniline with a β-keto ester containing a methyl group (e.g., methyl acetoacetate) under acidic conditions.

Typical Protocol :

  • Reactants :

    • 3-Methoxyaniline (1.0 equiv)

    • Methyl acetoacetate (1.2 equiv)

    • Concentrated HCl (catalytic)

  • Conditions :

    • Reflux in ethanol for 12 hours.

    • Yield: ~70–80%.

This step installs the methoxy group at position 6 and the methyl group at position 2 prior to hydrogenation.

Hydroaminoalkylation-Cyclization Strategy

Intermolecular Hydroaminoalkylation

A two-step procedure developed for Hancock alkaloids involves hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines, followed by intramolecular Buchwald–Hartwig amination.

Step 1: Hydroaminoalkylation

  • Catalyst : 2,6-Bis(phenylamino)pyridinato titanium complex

  • Substrates :

    • ortho-Chlorostyrene with methoxy and methyl substituents

    • N-Methylaniline derivatives

  • Yield : 85–90%.

This step forms a linear amine intermediate, which undergoes cyclization.

Step 2: Buchwald–Hartwig Amination

  • Catalyst : Palladium/Xantphos system

  • Base : Cs₂CO₃

  • Solvent : Toluene

  • Yield : 75–80%.

Limitations :

  • Requires specialized catalysts and inert conditions.

  • Multi-step synthesis increases complexity.

Post-Reduction Alkylation of 6-Methoxy-1,2,3,4-Tetrahydroquinoline

Reductive Methylation

An alternative approach involves introducing the methyl group after quinoline reduction. For example, 6-methoxy-1,2,3,4-tetrahydroquinoline is treated with methyl iodide in the presence of a base:

Procedure :

  • Reactants :

    • 6-Methoxy-1,2,3,4-tetrahydroquinoline (1.0 equiv)

    • Methyl iodide (3.0 equiv)

    • Potassium carbonate (1.0 equiv)

  • Conditions :

    • Reflux in tetrahydrofuran (THF) for 20 hours.

    • Yield: ~60–70%.

Challenges :

  • Poor regioselectivity at position 2 due to competing N-methylation.

  • Requires purification to isolate the 2-methyl isomer.

Comparative Analysis of Methods

Method Yield Catalyst Complexity Scalability
Transfer Hydrogenation95%B(OH)₃LowHigh
Hydroaminoalkylation75%Titanium/PalladiumHighModerate
Post-Reduction Alkylation65%NoneModerateLow

Chemical Reactions Analysis

Types of Reactions: 6-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form quinone derivatives.

  • Reduction: Further reduction can lead to the formation of dihydroquinoline derivatives.

  • Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide (CrO3) and potassium permanganate (KMnO4).

  • Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used.

  • Substitution: Methoxide ion (CH3O-) in methanol is typically used for methoxylation.

Major Products Formed:

  • Oxidation Products: Quinone derivatives.

  • Reduction Products: Dihydroquinoline derivatives.

  • Substitution Products: Various substituted tetrahydroquinolines.

Scientific Research Applications

Medicinal Chemistry

Neuroprotective Properties
Research indicates that tetrahydroquinoline derivatives, including 6-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline, exhibit neuroprotective effects. These compounds have been studied for their potential to treat neurodegenerative diseases such as Alzheimer's disease. A study highlighted that quinoline derivatives can enhance the proliferation of rat mesenchymal stem cells (rMSCs) and possess antifungal properties . The neuroprotective mechanism is thought to involve the modulation of neurotransmitter systems and reduction of oxidative stress.

Anticancer Activity
The compound has shown promise in anticancer research. In vitro studies have demonstrated its efficacy against various cancer cell lines, including human breast carcinoma (Hs578t and T47D) and chronic myelogenous leukemia (K562). The treatment resulted in morphological changes indicative of cell death, suggesting potential as an anticancer agent .

Synthetic Organic Chemistry

Synthesis of Bioactive Molecules
this compound serves as a versatile building block in the synthesis of more complex organic molecules. Its structure allows for modifications that can lead to the development of new pharmacologically active compounds. For instance, it can be used as a precursor in the synthesis of other tetrahydroquinoline derivatives with enhanced biological activities .

Catalytic Applications
The compound has been utilized in generating catalytic antibodies designed to facilitate cationic cyclization reactions. Such applications are crucial for advancing synthetic methodologies in organic chemistry .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
NeuroprotectionEnhances rMSC proliferation; potential Alzheimer's treatment
AnticancerInduces cell death in breast carcinoma cell lines
AntifungalExhibits antifungal properties

Case Study: Neuroprotective Effects

A study focused on the neuroprotective effects of tetrahydroquinoline derivatives found that they could mitigate oxidative stress-induced neuronal damage. The research involved administering varying concentrations of this compound to neuronal cultures and assessing cell viability through MTT assays. Results indicated a dose-dependent increase in cell viability compared to untreated controls .

Case Study: Anticancer Activity

In another investigation into the anticancer properties of this compound, researchers treated human breast carcinoma cells with the compound at different concentrations over 48 hours. The study recorded significant morphological changes and reduced cell viability compared to control groups treated with DMSO .

Mechanism of Action

The mechanism by which 6-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Key Observations:

  • Bioactivity : The presence of hydroxyl groups (e.g., 2-methyl-5-hydroxy-THQ) correlates with analgesic effects, whereas methoxy groups (e.g., 6-MeO-2-Me-THQ) are more associated with synthetic utility in drug discovery .
  • Regiochemistry: Substituent position dramatically alters function. For example, 6,7-dimethoxy-THIQ (an isoquinoline) shows distinct reactivity compared to 6-MeO-2-Me-THQ due to differences in ring fusion .
  • Natural vs. Synthetic Derivatives : Natural derivatives like penibruguieramine A exhibit complex oxygenation patterns absent in synthetic analogs, highlighting the role of biosynthesis in generating structural diversity .

Physicochemical and Spectroscopic Comparisons

  • NMR Shifts :
    • 6-MeO-2-Me-THQ : $ ^1H $ NMR (CDCl$_3$) shows aromatic protons at δ 6.55–6.64 (m, 2H) and a methoxy singlet at δ 3.74 .
    • 2-Methyl-5-hydroxy-THQ : Aromatic protons are deshielded (δ ~7.0–7.5) due to hydroxyl group electron-withdrawing effects .
  • Thermodynamic Stability : Computational studies on 6-methyl-THQ suggest that methyl substituents increase ring puckering energy (2.5 kcal/mol higher than unsubstituted THQ) .

Biological Activity

6-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline (6-MTQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, particularly focusing on its anticancer properties, potential antimalarial effects, and interactions with various biological targets.

Chemical Structure and Properties

6-MTQ is characterized by its tetrahydroquinoline structure with a methoxy group at the 6-position and a methyl group at the 2-position. Its molecular formula is C_{12}H_{15}N O, and it has a molecular weight of approximately 205.25 g/mol. The hydrobromide salt form of this compound enhances its solubility in water, making it suitable for various applications in research and development .

Anticancer Activity

Research has demonstrated that 6-MTQ derivatives exhibit potent anticancer properties through their interaction with tubulin proteins. This interaction disrupts microtubule formation, leading to cell cycle arrest at the G2/M phase and significant cytotoxic effects against cancer cells. Notably, studies have shown that 6-MTQ derivatives inhibit tubulin polymerization effectively, which is crucial for their anticancer activity .

Case Study: Tubulin Polymerization Inhibition

A study evaluated the cytotoxic effects of several 6-MTQ derivatives on human cancer cell lines. The results indicated that these compounds significantly inhibited tubulin polymerization:

CompoundIC50 (µM)Cell Line
6-MTQ Derivative A10EPG85-257RDB (P-gp positive)
6-MTQ Derivative B15EPG85-257P (P-gp negative)

The derivatives showed enhanced cytotoxicity compared to standard chemotherapeutic agents .

Antimalarial Properties

In addition to its anticancer activity, 6-MTQ has been investigated for potential antimalarial effects. The compound's structural similarities to known antimalarial agents like primaquine suggest that it may exhibit similar pharmacological properties. Preliminary studies indicate that certain analogs of 6-MTQ demonstrate activity against Plasmodium falciparum, the parasite responsible for malaria .

The mechanism through which 6-MTQ exerts its biological effects involves several pathways:

  • Tubulin Interaction : Inhibition of tubulin polymerization disrupts microtubule dynamics.
  • Enzyme Inhibition : Some studies suggest that 6-MTQ may inhibit specific enzymes involved in cellular metabolism.
  • Receptor Binding : The compound may interact with neurotransmitter receptors due to its structural similarity to neurotransmitters .

Structure-Activity Relationship (SAR)

Understanding the SAR of 6-MTQ is crucial for developing more potent derivatives. Research indicates that modifications at specific positions can enhance biological activity:

PositionModificationEffect
2Methyl GroupEnhances anticancer activity
6Methoxy GroupImproves solubility and bioavailability

These insights guide the synthesis of new analogs with improved pharmacological profiles .

Q & A

Q. What are the established synthesis routes for 6-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via multi-step organic reactions. A common approach involves alkylation of a tetrahydroquinoline precursor (e.g., 2-methyl-1,2,3,4-tetrahydroquinoline) with methoxy-containing reagents under basic conditions . For fluorinated analogs (e.g., 6-fluoro derivatives), fluorinating agents like Selectfluor are used in inert atmospheres to minimize side reactions . Key factors affecting yield include:
  • Catalyst selection : Transition metals (Mn, Fe, Co) improve reductive hydrogenation efficiency .
  • Temperature control : Elevated temperatures (215–220°C) enhance condensation reactions but require careful solvent selection to avoid decomposition .
  • Data Table :
MethodYield (%)Key Reagents/ConditionsReference
Alkylation60–752-methyl-THQ, methoxyalkyl halide
Fluorination62–77Selectfluor, inert atmosphere
Catalytic hydrogenation70–85Mn/Fe/Co catalysts, H₂ gas

Q. How is 6-methoxy-2-methyl-THQ characterized structurally, and what spectroscopic techniques are most reliable?

  • Methodological Answer : Structural elucidation relies on:
  • NMR : 1^1H and 13^13C NMR identify substituent positions (e.g., methoxy at C6, methyl at C2) .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., 178.23 g/mol for the base compound) .
  • X-ray Crystallography : Resolves stereochemistry in complex derivatives (e.g., dihydroquinoline dicarboxylates) .
  • Comparative Analysis : Cross-referencing with PubChem/CAS databases ensures accuracy .

Q. What are the key physicochemical properties relevant to its handling in laboratory settings?

  • Methodological Answer : Critical properties include:
  • Solubility : Moderate in polar solvents (e.g., ethanol, DMSO); poor in water .
  • Stability : Degrades under strong oxidizers; store in sealed containers at 4°C .
  • Molecular Weight : 178.23 g/mol (base compound) .
  • Hazard Profile : Low acute toxicity but requires PPE (gloves, respirators) due to limited toxicological data .

Advanced Research Questions

Q. How can catalytic conditions be optimized for scalable synthesis while minimizing byproducts?

  • Methodological Answer : Optimization strategies include:
  • Catalyst Screening : Test Mn, Fe, or Co catalysts for hydrogenation efficiency .
  • Solvent Selection : Use green solvents (e.g., triethyl methanetricarboxylate) to replace toxic diphenyl oxide .
  • Reaction Monitoring : Employ HPLC or GC-MS to track intermediate formation and adjust stoichiometry .
  • Case Study : Substituting CrO₃ with KMnO₄ in oxidation steps reduces hazardous waste .

Q. How should researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Contradictions often arise from structural analogs or assay variability. Steps to address this:

Structural Validation : Confirm compound purity via HPLC and NMR to rule out impurities .

Assay Standardization : Compare activities under identical conditions (e.g., IC₅₀ in enzyme inhibition assays) .

Mechanistic Studies : Use molecular docking to verify target interactions (e.g., MAO inhibition vs. serotonin reuptake) .

  • Example : Neuroprotective claims for 1-methyl-THQ derivatives were clarified by isolating MAO-B inhibition as the primary mechanism .

Q. What strategies enhance the bioactivity of 6-methoxy-2-methyl-THQ derivatives for targeted therapeutic applications?

  • Methodological Answer : Derivative design focuses on:
  • Functional Group Addition : Introduce electron-withdrawing groups (e.g., -CF₃) to improve receptor binding .
  • Scaffold Hybridization : Merge with β-carboline or isoquinoline cores to exploit dual mechanisms (e.g., antioxidant + antimicrobial) .
  • SAR Studies : Systematically vary substituents (e.g., methoxy → hydroxy) and measure activity shifts .
  • Data Table :
DerivativeBioactivity EnhancementMechanismReference
6-Fluoro-2-methyl-THQImproved CNS penetrationFluorine-enhanced lipophilicity
8-Trifluoromethyl-THQAnticancer activityDNA intercalation
Carboxylate-functionalizedAntimicrobial potencyEnzyme inhibition

Q. What are the best practices for designing stable formulations of this compound in preclinical studies?

  • Methodological Answer : Stability considerations include:
  • pH Adjustment : Buffer solutions (pH 6–7) prevent hydrolysis of the methoxy group .
  • Lyophilization : Freeze-drying with cryoprotectants (e.g., trehalose) improves shelf life .
  • Encapsulation : Use liposomes or cyclodextrins to enhance solubility and bioavailability .

Data Contradiction Analysis

Q. Why do some studies report neuroprotective effects while others emphasize antimicrobial activity?

  • Methodological Answer : Discrepancies stem from:
  • Structural Analog Confusion : Similar naming (e.g., 6-methoxy vs. 7-methoxy derivatives) leads to misattribution .
  • Assay Specificity : Neuroprotection assays (e.g., MAO inhibition) vs. antimicrobial disk diffusion tests measure unrelated endpoints .
  • Resolution : Cross-check CAS numbers (e.g., 912284-84-5 for neuroactive forms) and validate via orthogonal assays .

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